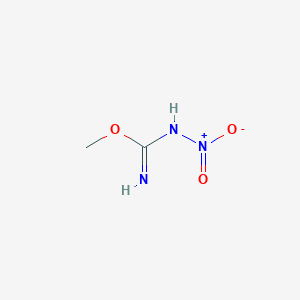
O-methyl-N-nitroisourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-methyl-N-nitroisourea is a chemical compound with the molecular formula C2H5N3O3This compound is primarily used as an intermediate in organic synthesis and pharmaceutical production .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
O-methyl-N-nitroisourea can be synthesized through the direct reductive N-methylation of nitro compounds. This method is more attractive and straightforward compared to conventional N-methylation of amines, as it avoids the prepreparation of NH-free amines and significantly shortens the separation and purification steps . The process involves the use of methylating agents and catalytic systems, such as methyl halides, methanol, dimethyl carbonate, dimethyl sulfate, and dimethyl sulfoxide (DMSO) .
Industrial Production Methods
In industrial settings, methyl nitrocarbamimidate is produced using a one-pot reaction of carbonylimidazolide in water with a nucleophile. This method provides an efficient and general approach for the preparation of urea, carbamates, and thiocarbamates without the need for an inert atmosphere . The products precipitate out from the reaction mixture and can be obtained in high purity by filtration .
Análisis De Reacciones Químicas
Types of Reactions
O-methyl-N-nitroisourea undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts, methylating agents, and boron reagents for Suzuki–Miyaura coupling . The conditions for these reactions typically involve mild temperatures and functional group-tolerant environments .
Major Products Formed
The major products formed from these reactions include primary amines, nitro radicals, and various substituted carbamates .
Aplicaciones Científicas De Investigación
O-methyl-N-nitroisourea has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of methyl nitrocarbamimidate involves the formation of nitro radicals through oxidation. These radicals can participate in various organic transformations, leading to the formation of amines, oximes, alkenes, nitrones, and alcohols . The molecular targets and pathways involved in these reactions include the activation of nitro groups and the formation of stable radical intermediates .
Comparación Con Compuestos Similares
O-methyl-N-nitroisourea can be compared with other similar compounds, such as:
Methyl N-methyl-N’-nitrocarbamimidate: This compound has a similar structure but includes an additional methyl group.
N,O-dimethyl-N’-nitroisourea: Another similar compound with a different substitution pattern.
The uniqueness of methyl nitrocarbamimidate lies in its specific applications in organic synthesis and pharmaceutical production, as well as its ability to form stable nitro radicals .
Propiedades
Fórmula molecular |
C2H5N3O3 |
|---|---|
Peso molecular |
119.08 g/mol |
Nombre IUPAC |
methyl N-nitrocarbamimidate |
InChI |
InChI=1S/C2H5N3O3/c1-8-2(3)4-5(6)7/h1H3,(H2,3,4) |
Clave InChI |
GLIKYKRDYKKEBJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=N)N[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-methyl-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8585357.png)






